molecular formula C19H17ClN4OS B10960282 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10960282
M. Wt: 384.9 g/mol
InChI Key: FBUHHOVUSXYSDL-UHFFFAOYSA-N
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Description

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It is part of a class of compounds known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[1,5-c]pyrimidine core, which is fused with a thieno ring and a cyclopentane ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolo[1,5-c]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thieno ring: This step involves the formation of the thieno ring through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of the phenoxy group: The phenoxy group is introduced through nucleophilic substitution reactions, typically using reagents like 4-chloro-3,5-dimethylphenol.

    Final cyclization and purification: The final step involves cyclization to form the complete structure, followed by purification using techniques like recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced with other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-[(4-chloro-3,5-dimethylphenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but lacks the thieno and cyclopentane rings, making it less complex.

    Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a different ring fusion pattern and is known for its diverse pharmacological activities.

    Thieno[2,3-d]pyrimidine: This compound has a thieno ring fused with a pyrimidine ring but lacks the triazolo and cyclopentane rings.

The uniqueness of this compound lies in its complex structure, which combines multiple pharmacophores and provides a wide range of potential biological activities and applications.

Properties

Molecular Formula

C19H17ClN4OS

Molecular Weight

384.9 g/mol

IUPAC Name

4-[(4-chloro-3,5-dimethylphenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C19H17ClN4OS/c1-10-6-12(7-11(2)17(10)20)25-8-15-22-18-16-13-4-3-5-14(13)26-19(16)21-9-24(18)23-15/h6-7,9H,3-5,8H2,1-2H3

InChI Key

FBUHHOVUSXYSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5

Origin of Product

United States

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